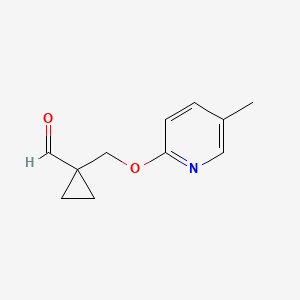

1-((1-(Cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-Triazol-4-carbonsäure

Übersicht

Beschreibung

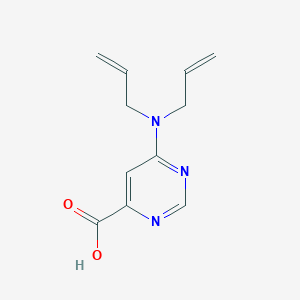

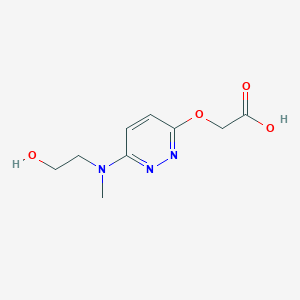

The compound is a complex organic molecule that contains several functional groups, including an azetidine ring, a triazole ring, and a carboxylic acid group . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . Triazoles are five-membered heterocycles containing three nitrogen atoms . Carboxylic acids are organic compounds containing a carboxyl group (-COOH) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The azetidine and triazole rings are likely to impart rigidity to the molecule, which could influence its interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions . The azetidine and triazole rings might also undergo reactions specific to heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxylic acid could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

PROTAC-Entwicklung

Verbindungen mit Azetidin- und Triazolgruppen wurden als nützliche starre Linker in der PROTAC (PROteolysis TArgeting Chimeras)-Entwicklung zur gezielten Proteindegradation erwähnt .

Medizinische Chemie

Therapeutisches Potenzial

Imidazolhaltige Verbindungen, die strukturelle Ähnlichkeiten mit Triazolen aufweisen, wurden synthetisiert und auf verschiedene therapeutische Potenziale, einschließlich antituberkulärer Aktivität, untersucht .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a rigid linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . This interaction is crucial as it impacts the 3D orientation of the degrader, thereby influencing the formation of ternary complexes and optimizing drug-like properties .

Cellular Effects

The effects of 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, azetidinone derivatives have demonstrated significant antiproliferative activities by inhibiting tubulin polymerization and interacting at the colchicine-binding site on tubulin . This results in cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of tubulin polymerization, which is essential for cell division . The compound’s interaction with the colchicine-binding site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . Additionally, its role as a rigid linker in PROTAC development further underscores its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for prolonged studies . Detailed studies on its degradation and long-term effects are still required to fully elucidate its temporal profile.

Dosage Effects in Animal Models

In animal models, the effects of 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic or adverse effects may be observed, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body .

Transport and Distribution

The transport and distribution of 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, thereby affecting its therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing its distribution and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures the compound reaches its intended site of action within the cell .

Eigenschaften

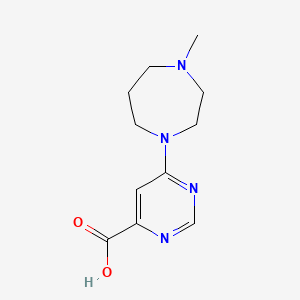

IUPAC Name |

1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)6-9-4-14(5-9)3-8-1-2-8/h7-9H,1-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIMPWOUIKEEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC(C2)CN3C=C(N=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)

![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)